molecular formula C21H22N2O2S B1227352 N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide

N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide

Cat. No. B1227352
M. Wt: 366.5 g/mol
InChI Key: PZVMFLARDASJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide is a member of quinolines.

Scientific Research Applications

Structural and Chemical Properties

  • N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide and its derivatives show interesting structural properties. For instance, certain isoquinoline derivatives, including compounds related to N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide, form crystalline salts or complexes with other compounds. These complexes can exhibit unique fluorescence properties, which are potentially useful in various chemical applications (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Potential

  • Derivatives of N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide have been studied for their potential therapeutic effects. For example, a novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro and showed promise in treating Japanese encephalitis in animal models (Ghosh et al., 2008).

Chemical Synthesis and Modifications

  • The compound and its analogs are used in various synthetic chemical processes. For instance, certain modifications of the compound have been employed in the synthesis of quinolin-2(1H)-ones and other functionalized quinoline derivatives, indicating its versatility in organic synthesis (Chen & Chuang, 2016).

Biological Activity Screening

  • Some derivatives have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity, showing significant biological activities. This suggests potential applications in developing new therapeutic agents (Khan et al., 2019).

properties

Product Name

N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C21H22N2O2S/c1-13-6-5-7-14(2)21(13)23-20(24)12-26-19-10-15(3)22-18-9-8-16(25-4)11-17(18)19/h5-11H,12H2,1-4H3,(H,23,24)

InChI Key

PZVMFLARDASJIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C3C=C(C=CC3=NC(=C2)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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